Cas no 2171998-40-4 (8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine)

8-Chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a fluorinated heterocyclic compound featuring a fused imidazopyridine core. Its structure, incorporating chloro and trifluoromethyl substituents, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the chloro substituent offers reactivity for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential therapeutic agents targeting CNS disorders or antimicrobial applications. Its well-defined synthetic route and high purity make it suitable for rigorous research and industrial-scale applications. The compound’s stability under standard conditions ensures reliable handling and storage.
8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine structure
2171998-40-4 structure
Product Name:8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine
CAS No:2171998-40-4
MF:C9H6ClF3N2
MW:234.605551242828
CID:5999878
PubChem ID:142020594
Update Time:2025-08-03

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine
    • HXRPJIRWLRAUGY-UHFFFAOYSA-N
    • 8-Chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
    • SCHEMBL24068092
    • EN300-1591745
    • 2171998-40-4
    • Imidazo[1,2-a]pyridine, 8-chloro-3-methyl-6-(trifluoromethyl)-
    • Inchi: 1S/C9H6ClF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3
    • InChI Key: HXRPJIRWLRAUGY-UHFFFAOYSA-N
    • SMILES: CC1=CN=C2C(=CC(C(F)(F)F)=CN12)Cl

Computed Properties

  • Exact Mass: 234.0171604g/mol
  • Monoisotopic Mass: 234.0171604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 2.65±0.50(Predicted)

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine Pricemore >>

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Additional information on 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

Professional Introduction to Compound with CAS No. 2171998-40-4 and Product Name: 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine (CAS No. 2171998-40-4) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chloro substituent at the 8-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The imidazo1,2-apyridine core structure is particularly noteworthy due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Recent studies have highlighted the importance of imidazopyridines in the design of novel therapeutic agents, particularly in the treatment of inflammatory diseases, infectious disorders, and cancer. The chloro and trifluoromethyl substituents are strategically positioned to enhance binding affinity and metabolic stability, which are crucial factors in drug design.

In the realm of medicinal chemistry, 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine has been explored as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The methyl group at the 3-position not only influences the electronic distribution of the molecule but also provides a handle for further functionalization through various chemical transformations. This flexibility makes it an attractive building block for medicinal chemists aiming to develop next-generation therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine with target proteins with high accuracy. These studies have revealed that the compound can effectively modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The trifluoromethyl group, in particular, has been shown to improve binding interactions by increasing lipophilicity and reducing metabolic susceptibility.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as an anti-inflammatory agent. In preclinical studies, derivatives of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine have demonstrated promising activity against inflammatory cytokines and chemokines. The ability of these compounds to inhibit key signaling pathways involved in inflammation suggests their therapeutic relevance in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research indicates that 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine exhibits antiviral properties when incorporated into drug candidates targeting RNA viruses. The compound's ability to interfere with viral replication cycles makes it a candidate for developing novel antiviral therapies against emerging pathogens. The structural features of this molecule allow it to mimic natural substrates or inhibitors within viral enzymes, thereby disrupting their function.

The synthesis of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. Key synthetic strategies include cyclization reactions followed by functional group transformations such as chlorination and trifluoromethylation. These methods not only showcase the versatility of modern synthetic techniques but also provide insights into optimizing yield and purity for industrial-scale production.

The pharmacokinetic profile of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine is another critical aspect that has been extensively studied. Animal models have been employed to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are essential for determining whether the compound can progress to clinical trials and ultimately reach patients in need. Positive findings from these experiments would pave the way for further development efforts.

One notable feature of this compound is its stability under various conditions, which is a desirable attribute for any potential drug candidate. The combination of electronic and steric effects from its substituents contributes to its robustness against degradation pathways such as hydrolysis and oxidation. This stability ensures that the compound remains effective throughout its intended shelf life and during storage or transport.

In conclusion,8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential applications span multiple therapeutic areas, making it a promising candidate for further research and development. As our understanding of biological mechanisms continues to evolve,imidazopyridines like this one will play an increasingly important role in addressing unmet medical needs.

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